Monoerucin

Overview

Description

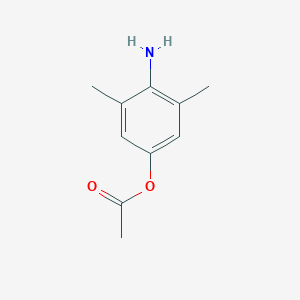

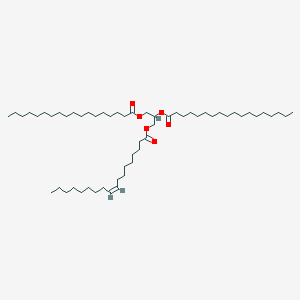

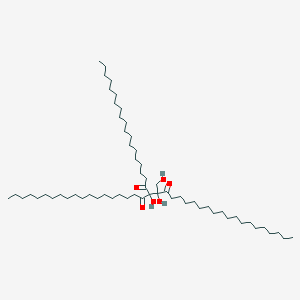

Monoerucin, also known as glyceryl monoerucate, is a monoacylglycerol derived from erucic acid. It is a fatty acid ester resulting from the formal condensation of the hydroxy group at position-1 of glycerol with the carboxy group of erucic acid. This compound is commonly used in various scientific research applications due to its unique properties and functions .

Mechanism of Action

Target of Action

Monoerucin, also known as Glyceryl 1-erucate, is a type of monoacylglycerol . Monoacylglycerols are known to interact with various targets in the body, including enzymes and receptors involved in lipid metabolism and signaling . .

Mode of Action

As a monoacylglycerol, it may interact with its targets by integrating into cell membranes or by modulating the activity of enzymes and receptors involved in lipid metabolism and signaling .

Biochemical Pathways

Monoacylglycerols like this compound are known to play roles in various biochemical pathways, including lipid metabolism and signaling .

Result of Action

Monoacylglycerols like this compound are known to play roles in various cellular processes, including cell signaling and lipid metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

Monoerucin can be synthesized through the esterification of erucic acid with glycerol. The reaction typically involves heating erucic acid with glycerol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water formed during the esterification process .

Industrial Production Methods

In industrial settings, this compound is produced using a similar esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques helps in achieving the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Monoerucin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding epoxides or hydroxylated derivatives.

Reduction: Reduction of this compound can lead to the formation of saturated monoacylglycerols.

Substitution: This compound can undergo substitution reactions where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.

Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: Epoxides and hydroxylated derivatives.

Reduction: Saturated monoacylglycerols.

Substitution: Various substituted monoacylglycerols depending on the reagents used.

Scientific Research Applications

Monoerucin has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound for studying lipid behavior and interactions.

Biology: Employed in the study of membrane dynamics and protein-lipid interactions.

Medicine: Investigated for its potential therapeutic effects, particularly in the context of lipid metabolism and cardiovascular health.

Industry: Used as an emulsifier in food and cosmetic products .

Comparison with Similar Compounds

Similar Compounds

Monostearin: A monoacylglycerol derived from stearic acid.

Monopalmitin: A monoacylglycerol derived from palmitic acid.

Monolinolein: A monoacylglycerol derived from linoleic acid

Uniqueness of Monoerucin

This compound is unique due to its long-chain unsaturated fatty acid (erucic acid) component. This gives it distinct properties compared to other monoacylglycerols, such as higher fluidity and different interactions with lipid membranes. These unique properties make this compound particularly valuable in studies related to lipid behavior and membrane dynamics .

Properties

CAS No. |

28063-42-5 |

|---|---|

Molecular Formula |

C25H48O4 |

Molecular Weight |

412.6 g/mol |

IUPAC Name |

2,3-dihydroxypropyl (E)-docos-13-enoate |

InChI |

InChI=1S/C25H48O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(28)29-23-24(27)22-26/h9-10,24,26-27H,2-8,11-23H2,1H3/b10-9+ |

InChI Key |

ZXNAIPHYBVMMPY-MDZDMXLPSA-N |

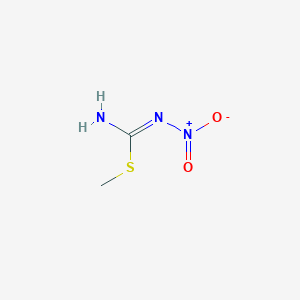

SMILES |

CCCCCCCCC=CCCCCCCCCCCCC(=O)OCC(CO)O |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCCCCCC(=O)OCC(CO)O |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCCCC(=O)OCC(CO)O |

Key on ui other cas no. |

71712-74-8 |

physical_description |

Solid |

Synonyms |

(13Z)-13-Docosenoic acid Monoester with 1,2,3-Propanetriol; (Z)-Mono-13-docosenoin; Glycerol Monoerucate; Glyceryl Monoerucate; Mono-(Z)-13-docosenoin |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes the digestion of monoerucin different from triglycerides containing erucic acid like rapeseed oil?

A1: Research has shown that this compound, specifically 2-monoerucin, demonstrates higher digestibility compared to rapeseed oil, which contains erucic acid primarily in the triglyceride form []. This improved digestibility can be attributed to the structure of 2-monoerucin, which likely facilitates more efficient hydrolysis and absorption in the intestine []. In contrast, rapeseed oil, with its low 2-monoerucin content, exhibits lower overall erucic acid digestibility [].

Q2: Does the position of erucic acid on the glycerol backbone influence its digestibility?

A2: Yes, the position of erucic acid within the glycerol backbone significantly impacts its digestibility. Studies directly comparing trierucin (erucic acid esterified in a triglyceride) with varying compositions highlight this []. Trierucin mixed or interesterified with corn oil, resulting in a higher proportion of 2-monoerucin after digestion, showed digestibility comparable to peanut oil and superior to standard rapeseed oil []. This suggests that the presence of erucic acid in the 2-position on the glycerol backbone, as in 2-monoerucin, is key for its efficient digestion and absorption [].

Q3: How does this compound impact the digestibility of other fatty acids consumed alongside it?

A3: Interestingly, research suggests that 2-monoerucin may enhance the digestibility of saturated fatty acids consumed in the same meal []. While the exact mechanism requires further investigation, this finding implies a potential synergistic effect of 2-monoerucin on the overall lipid digestion process [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.